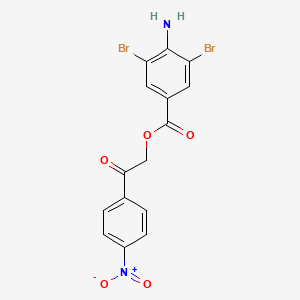![molecular formula C24H20N2O6 B14949944 4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)
4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydrazone linkage, which is often associated with significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE typically involves multiple steps. One common approach is the condensation reaction between 4-methoxybenzoyl hydrazine and an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 2-(acetyloxy)benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert the hydrazone linkage into other functional groups.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazone linkage is known for its potential biological activity, making it a candidate for studies on enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Wirkmechanismus
The mechanism of action of 4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-METHOXY-4-[(E)-({[(4-METHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE: This compound shares a similar hydrazone linkage but differs in its additional functional groups and overall structure.
2-METHOXY-4-[(E)-({[(4-METHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE:
Uniqueness
What sets 4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its hydrazone linkage, in particular, is a key feature that contributes to its potential as a versatile reagent and therapeutic agent .
Eigenschaften
Molekularformel |
C24H20N2O6 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C24H20N2O6/c1-16(27)31-22-6-4-3-5-21(22)24(29)32-20-11-7-17(8-12-20)15-25-26-23(28)18-9-13-19(30-2)14-10-18/h3-15H,1-2H3,(H,26,28)/b25-15+ |
InChI-Schlüssel |
RGINCNOVWCBTLG-MFKUBSTISA-N |
Isomerische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Fluorobenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B14949861.png)
![ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14949867.png)
![2,2'-[(Z)-diazene-1,2-diyldi-1,2,5-oxadiazole-4,3-diyl]diacetic acid](/img/structure/B14949874.png)
methanone](/img/structure/B14949890.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-methylphenyl)butanamide](/img/structure/B14949906.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)
![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)

![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)
